molecular formula C20H17NO3 B3034957 5-Acetyl-2-(4-(benzyloxy)phenoxy)) pyridine CAS No. 257609-07-7

5-Acetyl-2-(4-(benzyloxy)phenoxy)) pyridine

Cat. No.: B3034957
CAS No.: 257609-07-7
M. Wt: 319.4 g/mol
InChI Key: LMQWVPGYOPISBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2-(4-(benzyloxy)phenoxy)) pyridine, also known as 5-acetyl-2-(4-benzyloxy)phenoxy)pyridine, is an organic chemical compound that is used in a variety of scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic compound that is found in many natural and synthetic products. This compound can be synthesized from pyridine and benzyl bromide in a reaction catalyzed by a Lewis acid.

Scientific Research Applications

Synthesis and Catalytic Applications

  • The compound has been used in the synthesis of various metal-organic frameworks and polymers. For instance, it served as a precursor in the formation of coordination polymers which demonstrated significant catalytic efficiency and size-selectivity in the acetylation of phenols due to their unsaturated metal centers and suitable channel size and shape (Deng et al., 2017).

Biological and Chemical Properties

  • The compound's derivatives have been explored for their antimicrobial properties. For example, pyridothienopyrimidines and pyridothienotriazines derivatives have been synthesized and tested in vitro for their antimicrobial activities (Abdel-rahman et al., 2002).

Material Science and Engineering

  • In material science, this compound has been incorporated into novel polymers to improve their properties. For example, it's been used in the microwave-promoted synthesis of new optically active poly(ester-imide)s which are optically active and possess good yield and moderate inherent viscosity, indicating its utility in polymer chemistry (Mallakpour & Habibi, 2003).

Energy and Environmental Applications

  • The compound has found application in energy-related fields, particularly in the development of polymer solar cells. Novel alcohol-soluble conjugated polymers with this compound incorporated at the side chains of fluorene scaffolds were developed and used as cathode interfacial layers for both conventional and inverted polymer solar cells, significantly increasing the power conversion efficiency (Guiting Chen et al., 2017).

Safety and Hazards

The safety and hazards associated with “5-Acetyl-2-(4-(benzyloxy)phenoxy)) pyridine” are not explicitly mentioned in the search results. It is recommended to handle this compound with appropriate safety measures due to its use in research .

Properties

IUPAC Name

1-[6-(4-phenylmethoxyphenoxy)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-15(22)17-7-12-20(21-13-17)24-19-10-8-18(9-11-19)23-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQWVPGYOPISBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dried DMF solution (50 ml) of sodium hydride (60% in oil, 7.24 g, 181 mmol) was cooled with ice in nitrogen atmosphere, dried DMF solution (50 ml) of hydroquinone monobenzyl ether (36.2 g, 181 mmol) was dropped into the above solution spending 10 minutes under ice cooling and the mixture was stirred for 1.5 hours under ice cooling. Dried DMF solution (110 ml) of 6-chloro-3-acetylpyridine (26.7 g, 172 mmol) was dropped into the above mixture spending 15 minutes and stirred for 2 hours under ice cooling. After completing the reaction, the reaction liquid was acidified with 6N hydrochloric acid, added with water, extracted with ethyl acetate, washed with water (400 ml×3), dried with magnesium sulfate and concentrated. The residue was recrystallized from 2-propanol (300 ml) to obtain the subject compound (43.3 g, 136 mmol). The result of 1H-NMR was consistent with the above structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.7 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
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7.24 g
Type
reactant
Reaction Step Four
Name
hydroquinone monobenzyl ether
Quantity
36.2 g
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reactant
Reaction Step Four
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Quantity
50 mL
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solvent
Reaction Step Four
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Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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